2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime
Overview
Description
“2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime” is a chemical compound with the molecular formula C11H14N2O2Si . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime” is 234.33 . The SMILES string representation of its structure isCSi(C)c1cc2ncc(\\C=N\\O)cc2o1
. Physical And Chemical Properties Analysis
“2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime” is a solid substance . The flash point is not applicable .Scientific Research Applications
Reactions and Synthesis
- Reactions with Group III Elements : Pyridine-2-carbaldehyde oxime, similar in structure to the target compound, shows interesting reactions with organo-derivatives of Group III elements, forming various oximate compounds and showcasing its potential in creating fused-ring structures and dimeric compounds in organic synthesis (Pattison & Wade, 1968).
- Functionalized Furopyridines Synthesis : A method for producing functionalized 2-substituted furopyridines, including derivatives similar to the compound , involves using 2-ethynyl-3-pyridinols and 3-ethynyl-2-pyridinols. This highlights its role in facilitating the synthesis of complex organic compounds (Arcadi et al., 2002).
Chemistry and Molecular Structure
- Complex Formation in Zinc(II) Chemistry : Pyridine-carbaldehyde oximes, chemically related to the target compound, play a crucial role in zinc(II) carboxylate chemistry, forming complex structures with different nuclearities based on the position of the oxime group (Konidaris et al., 2009).
- Cobalt-Catalyzed Alkyne-Nitrile Cooligomerizations : In the synthesis of vitamin B6, derivatives including bis(trimethylsilyl)furo[3,4-c]pyridines, similar to the compound , are used. This demonstrates its potential in complex organic synthesis and pharmaceutical applications (Parnell & Vollhardt, 1985).
Potential Biological and Pharmacological Applications
- Anti-Alzheimer's Agents : Derivatives of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehyde, structurally related to the target compound, have been evaluated for activity against enzymes involved in Alzheimer's disease, suggesting potential therapeutic applications (Mphahlele et al., 2019).
- Antimicrobial Activity : Derivatives of Furo[3,2-C]Pyridine, closely related to the compound , have been synthesized and tested for antimicrobial activity against certain bacteria and fungi, indicating its relevance in the development of new antimicrobial agents (Hrasna et al., 2012).
Safety and Hazards
properties
IUPAC Name |
(NE)-N-[(2-trimethylsilylfuro[3,2-b]pyridin-6-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2Si/c1-16(2,3)11-5-9-10(15-11)4-8(6-12-9)7-13-14/h4-7,14H,1-3H3/b13-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPYIXCRNPAEL-NTUHNPAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674106 | |
Record name | N-{(E)-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]methylidene}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde oxime | |
CAS RN |
1186405-19-5 | |
Record name | N-{(E)-[2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl]methylidene}hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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